[Cys7]-beta-Amyloid (1-40) is a modified form of the beta-amyloid peptide, which is a 40-residue peptide implicated in the pathogenesis of Alzheimer’s disease. This specific variant contains a cysteine residue at the seventh position, which may influence its biochemical properties and interactions. The beta-amyloid peptide is derived from the amyloid precursor protein, and its aggregation is a hallmark of Alzheimer's disease pathology.
Beta-amyloid peptides are derived from the proteolytic cleavage of amyloid precursor protein, primarily expressed in neurons. The [Cys7]-beta-Amyloid (1-40) variant can be synthesized in vitro for research purposes, often using solid-phase peptide synthesis techniques.
This compound falls under the category of neurotoxic peptides and is classified as an amyloidogenic peptide due to its propensity to aggregate into fibrillar structures that are associated with neurodegenerative diseases.
The synthesis of [Cys7]-beta-Amyloid (1-40) typically employs solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The presence of the cysteine residue at position 7 can be introduced during this process through careful selection of protected amino acid derivatives.
The molecular structure of [Cys7]-beta-Amyloid (1-40) consists of 40 amino acids with a specific sequence that includes a cysteine residue at the seventh position. This modification can affect the peptide's folding and aggregation properties.
[Cys7]-beta-Amyloid (1-40) can undergo various chemical reactions, particularly involving oxidation due to the presence of the cysteine residue. This can lead to disulfide bond formation with other cysteine-containing peptides or proteins, potentially influencing aggregation behavior.
The mechanism by which [Cys7]-beta-Amyloid (1-40) exerts its effects involves its aggregation into oligomers and fibrils, which are believed to disrupt neuronal function and promote neurotoxicity.
[Cys7]-beta-Amyloid (1-40) is utilized in various research applications:
[Cys⁷]-beta-amyloid (1-40) is a chemically modified variant of the amyloid-beta peptide characterized by a cysteine substitution at position 7. This structural alteration significantly enhances its aggregation propensity and stability in oligomeric forms compared to wild-type Aβ(1-40) [1] [7]. The cysteine residue facilitates disulfide bridge formation between peptide monomers, promoting stable oligomeric complexes that are particularly synaptotoxic. These oligomers preferentially target glutamatergic synapses, disrupting the normal balance of synaptic plasticity regulators [2] [10].
The synaptic toxicity mechanism involves multiple pathways:
Table 1: Pathogenic Mechanisms of [Cys⁷]-Aβ(1-40) in Synaptic Dysfunction
Mechanism | Molecular Targets | Functional Consequence |
---|---|---|
Receptor Trafficking | AMPARs, NMDARs | Decreased synaptic receptor density |
Calcium Signaling | Extrasynaptic NMDARs, Voltage-gated calcium channels | Calcium overload, mitochondrial dysfunction |
Kinase Activation | p38 MAPK, JNK, GSK-3β | LTP suppression, LTD enhancement |
Inflammation | Microglial activation, TNF-α release | Reduced glutamate uptake, synaptic stripping |
Neuronal loss occurs through secondary cascades initiated by synaptic failure. Chronic exposure to [Cys⁷]-Aβ(1-40) activates apoptosis via caspase-3 and induces dendritic spine retraction, effectively disconnecting neurons from functional networks. The peptide also promotes astrocyte reactivity and microglial activation, creating a neuroinflammatory milieu that exacerbates neurodegeneration [1] [3]. Importantly, this variant co-localizes with tau pathology in human AD brains, suggesting potential synergistic effects with other Alzheimer's hallmarks [1].
The neurotoxic profile of [Cys⁷]-Aβ(1-40) differs significantly from both wild-type Aβ(1-40) and other predominant isoforms through distinct biophysical and biological properties:
Table 2: Comparative Analysis of Aβ Isoforms
Isoform | Structural Features | Aggregation Kinetics | Relative Neurotoxicity | Pathological Associations |
---|---|---|---|---|
[Cys⁷]-Aβ(1-40) | Cysteine substitution at position 7, disulfide bridge formation | Rapid oligomerization, stable oligomers | High (synaptotoxicity) | Early synaptic dysfunction, oxidative stress |
Wild-type Aβ(1-40) | C-terminal valine, hydrophobic C-terminus | Slow fibrillization, transient oligomers | Moderate (vascular pathology) | Cerebral amyloid angiopathy, diffuse plaques |
Aβ(1-42) | Additional hydrophobic residues (Ile41, Ala42) | Rapid nucleation, stable oligomers and fibrils | Very high (neuronal loss) | Core plaques, neuronal death |
Aβ(1-38) | Shortened hydrophobic C-terminus | Limited aggregation capacity | Low | Protective role? |
Aggregation Dynamics: The cysteine substitution at position 7 fundamentally alters the peptide's folding kinetics and intermolecular interactions. Unlike wild-type Aβ(1-40), which follows a nucleation-dependent polymerization model, [Cys⁷]-Aβ(1-40) forms stable oligomers through covalent disulfide bonds. These oligomers resist further conversion to fibrils, creating persistent synaptotoxic species [1] [7]. This contrasts with Aβ(1-42), which rapidly progresses from oligomers to fibrils due to its extended hydrophobic C-terminus [5].
Cellular Targeting: While Aβ(1-42) preferentially induces neuronal apoptosis through mitochondrial targeting, [Cys⁷]-Aβ(1-40) demonstrates selective synaptotoxicity at lower concentrations. Electrophysiological studies reveal that [Cys⁷]-Aβ(1-40) impairs synaptic transmission at concentrations 10-fold lower than wild-type Aβ(1-40) [1] [7]. The peptide shows particular affinity for hippocampal synapses, disrupting plasticity mechanisms more potently than cortical regions.
Biochemical Signatures: CSF analysis reveals distinct biochemical profiles associated with different Aβ isoforms. While total Aβ(1-42) decreases in AD CSF, [Cys⁷]-Aβ(1-40) demonstrates increased oligomer-to-monomer ratios in early AD stages. This pattern differs from Aβ(1-38), which shows variable changes across neurodegenerative conditions [3]. The cysteine-modified variant also generates unique proteolytic fragments when processed by brain peptidases, potentially creating novel pathogenic epitopes [7].
Differential Receptor Engagement: [Cys⁷]-Aβ(1-40) exhibits enhanced binding to cellular prion protein (PrPc) compared to wild-type Aβ(1-40). This facilitates complex formation with metabotropic glutamate receptor 5 (mGluR5), activating pathways that promote tau phosphorylation and synapse elimination [10].
The methionine-35 (Met35) residue in [Cys⁷]-Aβ(1-40) serves as a critical redox-active center that contributes significantly to oxidative stress in neuronal environments. Under physiological conditions, Met35 can undergo reversible oxidation to methionine sulfoxide (Met-SO), but in pathological contexts, it participates in electron transfer reactions that generate reactive oxygen species (ROS) [4] [8]. The cysteine substitution at position 7 creates a spatial constraint that alters the peptide's tertiary structure, thereby modifying the solvent accessibility and redox potential of Met35 [1] [8].
The oxidative pathways involve:
Lipid Peroxidation: Through the formation of peroxyl radicals (LOO•), [Cys⁷]-Aβ(1-40) initiates polyunsaturated fatty acid oxidation in neuronal membranes. This generates neurotoxic aldehydes (4-hydroxynonenal, acrolein) that modify membrane proteins and impair synaptic vesicle dynamics [8].
Metal Reduction: The peptide reduces Cu²⁺ to Cu⁺ via electron transfer from Met35, generating oxidized Met35 and initiating Fenton chemistry that produces hydroxyl radicals (•OH). The cysteine substitution enhances metal-binding affinity at the N-terminal domain, creating a more efficient electron transfer pathway to Met35 [1] [8].
Table 3: Redox Reactions Involving Met35 in [Cys⁷]-Aβ(1-40)
Reaction Type | Chemical Process | Biological Consequence |
---|---|---|
Metal Reduction | Aβ-Cu²⁺ + e⁻ → Aβ-Cu⁺ + Met•⁺ | Fenton reaction: Cu⁺ + H₂O₂ → •OH + OH⁻ |
Radical Propagation | Met•⁺ + O₂ → Met=O + O₂•⁻ | Superoxide-mediated oxidation of proteins |
Lipid Peroxidation | L-H + •OH → L• + H₂O; L• + O₂ → LOO• | Membrane fluidity disruption, 4-HNE formation |
Antioxidant Depletion | O₂•⁻ + Ascorbate → Semidehydroascorbate | Depletion of endogenous antioxidants |
The structural modification at position 7 significantly impacts fibrillization kinetics. While Met35 oxidation in wild-type Aβ(1-40) accelerates fibril formation by reducing lag time, [Cys⁷]-Aβ(1-40) undergoes oxidation-dependent fragmentation, producing shorter, more numerous fibrils with enhanced seeding capacity [4]. This fragmentation generates additional free radicals through peptide bond cleavage, creating a self-amplifying oxidative cycle [4] [8].
Oxidative modifications create pathological feedback loops: Met35 oxidation products promote tau hyperphosphorylation through GSK-3β activation, while simultaneously inhibiting Aβ-degrading enzymes like neprilysin. This dual action creates a neurodegenerative cycle where oxidative stress begets further proteostasis disruption [8] [9]. Importantly, the unique redox properties of [Cys⁷]-Aβ(1-40) may explain its disproportionate impact on synaptic mitochondria, where it selectively complexes with complex IV, impairing ATP synthesis and increasing electron leakage [1].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6